molecular formula C21H32O5 B145517 11beta,17,20beta,21-Tetrahydroxy-pregn-4-en-3-one CAS No. 116-58-5

11beta,17,20beta,21-Tetrahydroxy-pregn-4-en-3-one

Cat. No.: B145517
CAS No.: 116-58-5
M. Wt: 364.5 g/mol
InChI Key: AWWCEQOCFFQUKS-LCGKLAOVSA-N
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Scientific Research Applications

11beta,17,20beta,21-Tetrahydroxy-pregn-4-en-3-one has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11beta,17,20beta,21-Tetrahydroxy-pregn-4-en-3-one typically involves multiple steps, starting from simpler steroidal precursors. One common method involves the hydroxylation of pregnene derivatives at specific positions to introduce the hydroxyl groups at the 11beta, 17alpha, 20beta, and 21 positions . The reaction conditions often require the use of specific catalysts and reagents to achieve the desired stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

11beta,17,20beta,21-Tetrahydroxy-pregn-4-en-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction . Substitution reactions may involve reagents like thionyl chloride or phosphorus tribromide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can regenerate the original hydroxyl groups .

Comparison with Similar Compounds

Similar Compounds

    4-Pregnene-11beta,17alpha,20alpha,21-tetrol-3-one: This compound differs in the stereochemistry at the 20 position.

    17alpha,20beta-Dihydroxy-4-pregnen-3-one:

Uniqueness

11beta,17,20beta,21-Tetrahydroxy-pregn-4-en-3-one is unique due to its specific hydroxylation pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

IUPAC Name

(8S,9S,10R,11S,13S,14S,17R)-17-[(1R)-1,2-dihydroxyethyl]-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-18,22,24-26H,3-8,10-11H2,1-2H3/t14-,15-,16-,17+,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWCEQOCFFQUKS-LCGKLAOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(CO)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4([C@@H](CO)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40871599
Record name 17-(1,2-Dihydroxyethyl)androsten-3-one-11,17-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116-58-5
Record name 11,17,20,21-Tetrahydroxypregn-4-en-3-one, (11beta,20R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17-(1,2-Dihydroxyethyl)androsten-3-one-11,17-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11,17,20,21-TETRAHYDROXYPREGN-4-EN-3-ONE, (11.BETA.,20R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77U6C4OLOR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11beta,17,20beta,21-Tetrahydroxy-pregn-4-en-3-one
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Customer
Q & A

Q1: What is the significance of 20β-Dihydrocortisol in cortisol metabolism?

A1: 20β-Dihydrocortisol (also known as Reichstein's compound E or 4-Pregnene-11β,17α,20β,21-tetrol-3-one) is a key metabolite of cortisol. It's primarily formed through the reduction of cortisol's 20-keto group by the enzyme 20β-hydroxysteroid dehydrogenase. [, , ] This metabolic pathway contributes significantly to cortisol clearance, particularly in species like sheep where 20β-Dihydrocortisol is a major metabolite. []

Q2: How does the excretion pattern of 20β-Dihydrocortisol differ across species?

A2: Studies reveal distinct differences in 20β-Dihydrocortisol excretion between species. For instance, squirrel monkeys excrete a significant amount of unconjugated 20β-Dihydrocortisol in their urine. In contrast, humans excrete minimal amounts of tetrahydrocortisol and tetrahydrocortisone, which are metabolites related to 20β-Dihydrocortisol. []

Q3: Why is 20β-Dihydrocortisol being explored as a potential biomarker for certain diseases?

A3: Research suggests that 20β-Dihydrocortisol plasma concentrations fluctuate less compared to cortisol due to the dampening effect of the metabolic process. [] This makes it a potentially valuable biomarker for diseases like transmissible spongiform encephalopathies, where it shows elevated levels in affected ewes. [] Its stability and integration of cortisol production over time make it a promising candidate for non-invasive diagnostic tests. []

Q4: Can therapeutic treatment with ACTH elevate urinary 20β-Dihydrocortisol levels in horses?

A4: A study investigating the effects of ACTH administration in horses found high levels of 20β-Dihydrocortisol in the urine. [] While the study focused on cortisol levels for doping control purposes, the presence of elevated 20β-Dihydrocortisol highlights its connection to cortisol metabolism in horses. []

Q5: How does the administration of glycyrrhetinic acid impact the ratio of cortisol to 20β-Dihydrocortisol?

A5: Glycyrrhetinic acid, a compound found in licorice, is known to inhibit the enzyme 11β-hydroxysteroid dehydrogenase, which plays a crucial role in cortisol metabolism. Administration of glycyrrhetinic acid led to a significant correlation between serum glycyrrhetinic acid levels and the ratio of cortisol to cortisone (the inactive metabolite of cortisol). [] While the study focused on cortisone, it highlights the potential for compounds to disrupt the delicate balance of cortisol metabolism, potentially impacting the levels of metabolites like 20β-Dihydrocortisol.

Q6: How does the reduction of isocortisol relate to 20β-Dihydrocortisol?

A6: Research indicates that an NADPH-dependent 21-oxo-20-hydroxysteroid reductase enzyme isolated from sheep liver can reduce isocortisol to 20β-Dihydrocortisol (Reichstein's compound E). This enzyme exhibits a preference for steroidal 20-hydroxy-21-aldehydes as substrates, suggesting a potential pathway for 20β-Dihydrocortisol formation. [] The presence of this reductase activity in other species like hamsters and rats further supports the role of this pathway. []

Q7: What is the significance of 6β-hydroxylation in the context of 20β-Dihydrocortisol?

A7: While limited information is available on the specific 6β-hydroxylation of 20β-Dihydrocortisol, research suggests that 20β-Dihydrocortisol can undergo this modification in vivo. [] This finding hints at a potential metabolic pathway for 20β-Dihydrocortisol and its potential conversion into other metabolites.

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